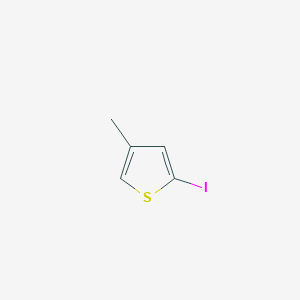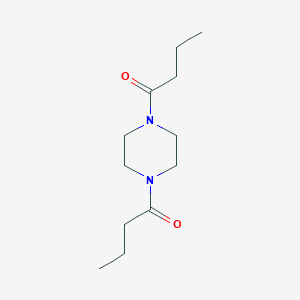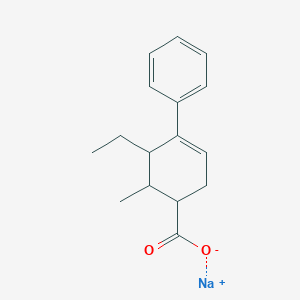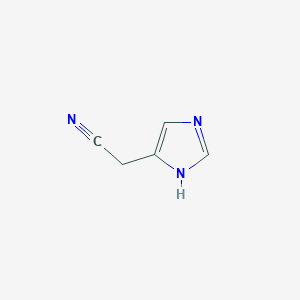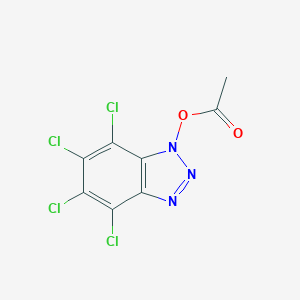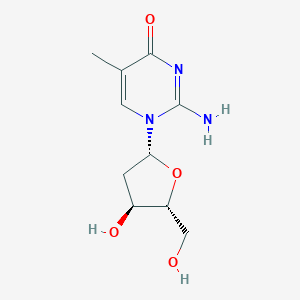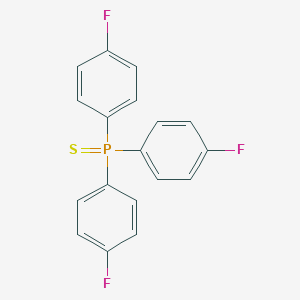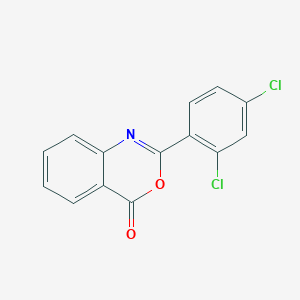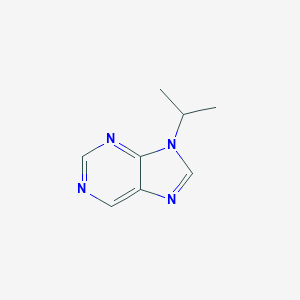
9-isopropyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-isopropyl-9H-purine, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other beverages. It is widely consumed by people around the world for its ability to increase alertness and improve cognitive function. In addition to its use as a dietary supplement, caffeine has been the subject of numerous scientific studies due to its potential therapeutic applications.
Wirkmechanismus
Caffeine works by blocking the action of adenosine, a neurotransmitter that is responsible for promoting sleep and suppressing arousal. By blocking adenosine receptors, 9-isopropyl-9H-purine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which are responsible for promoting alertness and arousal.
Biochemische Und Physiologische Effekte
Caffeine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and increases the production of adrenaline. It also increases the production of stomach acid, which can lead to gastrointestinal problems in some people.
Vorteile Und Einschränkungen Für Laborexperimente
Caffeine has several advantages and limitations for use in lab experiments. Its availability and low cost make it an attractive option for researchers. However, its effects can vary widely depending on the dose and the individual, which can make it difficult to control for in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 9-isopropyl-9H-purine. One area of interest is its potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its effects on athletic performance, particularly in endurance sports. Additionally, researchers are exploring the potential for 9-isopropyl-9H-purine to be used as a treatment for depression and other mental health conditions.
In conclusion, 9-isopropyl-9H-purine is a widely consumed stimulant that has been the subject of numerous scientific studies. Its ability to increase alertness and improve cognitive function has led to its use as a dietary supplement, while its potential therapeutic applications have made it the subject of ongoing research. While 9-isopropyl-9H-purine has several advantages for use in lab experiments, its effects can be difficult to control for, and further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
Caffeine can be synthesized from xanthine, a purine base that is found in many foods. The process involves several steps, including methylation, acetylation, and oxidation. The resulting compound is a white, crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Caffeine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a variety of effects on the body, including increasing alertness, improving cognitive function, and reducing fatigue. It has also been studied for its potential to treat conditions such as Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
CAS-Nummer |
18203-85-5 |
|---|---|
Produktname |
9-isopropyl-9H-purine |
Molekularformel |
C8H10N4 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
9-propan-2-ylpurine |
InChI |
InChI=1S/C8H10N4/c1-6(2)12-5-11-7-3-9-4-10-8(7)12/h3-6H,1-2H3 |
InChI-Schlüssel |
YMGNDFRKGAGTPY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=CN=CN=C21 |
Kanonische SMILES |
CC(C)N1C=NC2=CN=CN=C21 |
Synonyme |
9H-Purine,9-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



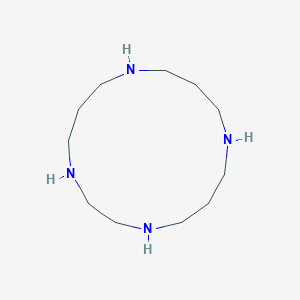
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
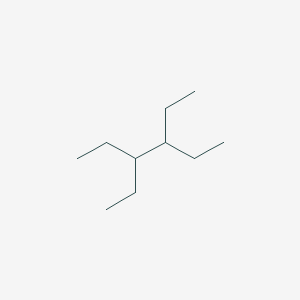
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
